molecular formula C9H16O5S B6249197 4,4-diethoxybut-2-yn-1-yl methanesulfonate CAS No. 16548-24-6

4,4-diethoxybut-2-yn-1-yl methanesulfonate

Cat. No.: B6249197
CAS No.: 16548-24-6
M. Wt: 236.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-diethoxybut-2-yn-1-yl methanesulfonate typically involves the reaction of 4,4-diethoxybut-2-yne with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4-diethoxybut-2-yn-1-yl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-diethoxybut-2-yn-1-yl methanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-diethoxybut-2-yn-1-yl methanesulfonate involves its reactivity as a methanesulfonate ester. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of stability and reactivity, making it a versatile compound in various chemical applications. Its ability to undergo nucleophilic substitution and elimination reactions under mild conditions sets it apart from similar compounds .

Properties

CAS No.

16548-24-6

Molecular Formula

C9H16O5S

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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